(R)-(+)-4-ISOPROPYL-5,5-DIPHENYL-2-OXAZOLIDINONE
(R)-(+)-4-ISOPROPYL-5,5-DIPHENYL-2-OXAZOLIDINONE
Brand Name:
Vulcanchem
CAS No.:
191090-32-1
VCID:
VC0062581
InChI:
InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1
SMILES:
CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula:
C18H19NO2
Molecular Weight:
281.3 g/mol
(R)-(+)-4-ISOPROPYL-5,5-DIPHENYL-2-OXAZOLIDINONE
CAS No.: 191090-32-1
Main Products
VCID: VC0062581
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol
CAS No. | 191090-32-1 |
---|---|
Product Name | (R)-(+)-4-ISOPROPYL-5,5-DIPHENYL-2-OXAZOLIDINONE |
Molecular Formula | C18H19NO2 |
Molecular Weight | 281.3 g/mol |
IUPAC Name | (4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1 |
Standard InChIKey | PHTOJBANGYSTOH-MRXNPFEDSA-N |
Isomeric SMILES | CC(C)[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES | CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms | (R)-(+)-4-ISOPROPYL-5,5-DIPHENYL-2-OXAZOLIDINONE |
PubChem Compound | 11300512 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume